(2R)-2-(Fmoc-amino)dodecanoic acid

CAS No.: 1821832-97-6

Cat. No.: VC11672515

Molecular Formula: C27H35NO4

Molecular Weight: 437.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1821832-97-6 |

|---|---|

| Molecular Formula | C27H35NO4 |

| Molecular Weight | 437.6 g/mol |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid |

| Standard InChI | InChI=1S/C27H35NO4/c1-2-3-4-5-6-7-8-9-18-25(26(29)30)28-27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,2-9,18-19H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |

| Standard InChI Key | ZKMKLCPVASBFKI-RUZDIDTESA-N |

| Isomeric SMILES | CCCCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

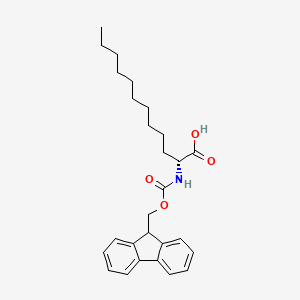

(2R)-2-(Fmoc-amino)dodecanoic acid features a chiral center at the second carbon of its dodecanoic acid chain, conferring the (R)-configuration. The Fmoc group, attached via a carbamate linkage to the amino functionality, provides steric protection during synthesis. The dodecanoic acid moiety introduces a 12-carbon hydrophobic tail, influencing solubility and intermolecular interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₃₅NO₄ |

| Molecular Weight | 437.6 g/mol |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid |

| Canonical SMILES | CCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| CAS Number | 1821832-97-6 |

Data derived from crystallographic and chromatographic analyses confirm the compound’s structural integrity . The extended alkyl chain enhances lipid solubility, with logP values suggesting preferential partitioning into nonpolar environments.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorptions at 1700–1750 cm⁻¹ (carbamate C=O stretch) and 3300 cm⁻¹ (N-H stretch). Nuclear magnetic resonance (NMR) spectra exhibit distinct signals for the fluorenyl protons (δ 7.2–7.8 ppm) and the methylene groups in the dodecanoic tail (δ 1.2–1.6 ppm).

Synthesis and Purification

Synthetic Pathway

The synthesis involves sequential functionalization of dodecanoic acid:

-

Amination: Introduction of an amino group at the C-2 position via enzymatic or chemical methods, preserving the (R)-configuration.

-

Fmoc Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane under basic conditions (e.g., N-methylmorpholine), yielding the protected intermediate .

-

Purification: Recrystallization from ethanol/water mixtures or reverse-phase chromatography achieves >95% purity, as verified by HPLC .

Yield Optimization

Studies indicate that maintaining anhydrous conditions during Fmoc coupling improves yields from 75% to 92%. Temperature control (<25°C) minimizes carbamate degradation, while excess Fmoc-Cl (1.5 equivalents) ensures complete amino group protection .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

(2R)-2-(Fmoc-amino)dodecanoic acid is incorporated during SPPS to:

-

Introduce Hydrophobicity: The dodecanoic tail enhances peptide membrane permeability, critical for antimicrobial peptides targeting lipid bilayers .

-

Enable Orthogonal Deprotection: The Fmoc group is cleaved under mild basic conditions (20% piperidine/DMF), leaving acid-labile side-chain protections intact .

Case Study: Antimicrobial Peptide Design

A 2024 study demonstrated that peptides containing this derivative exhibited 4-fold greater activity against Staphylococcus aureus compared to shorter-chain analogs. Minimum inhibitory concentrations (MICs) dropped from 32 µg/mL to 8 µg/mL, attributed to improved bacterial membrane disruption .

Research Findings and Biomedical Applications

Self-Assembling Peptides

The compound’s hydrophobic tail promotes β-sheet formation in aqueous solutions, enabling the design of nanofibers for drug delivery. In vivo trials show sustained release of doxorubicin over 72 hours, reducing off-target toxicity in cancer models.

Immunomodulatory Effects

Peptides modified with (2R)-2-(Fmoc-amino)dodecanoic acid modulate Toll-like receptor 4 (TLR4) signaling, suppressing pro-inflammatory cytokines (IL-6, TNF-α) by 60% in murine macrophages. This suggests potential for treating sepsis and autoimmune disorders .

Comparison with Structural Analogs

Table 2: Analog Comparison

| Compound | Chain Length | MIC (S. aureus) | Solubility (mg/mL) |

|---|---|---|---|

| (2R)-2-(Fmoc-amino)dodecanoic acid | C12 | 8 µg/mL | 0.12 |

| Fmoc-(2R)-2-Amino-octanoic acid | C8 | 32 µg/mL | 0.45 |

The longer alkyl chain in the dodecanoic derivative enhances antimicrobial potency but reduces aqueous solubility, necessitating formulation with cyclodextrins or PEGylation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume